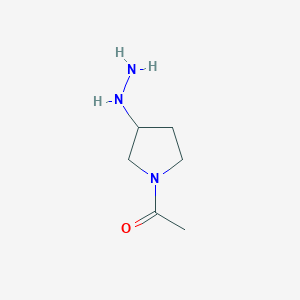
1-(3-Hydrazinylpyrrolidin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Hydrazinylpyrrolidin-1-yl)ethanone is an organic compound with a unique structure that includes a hydrazine group attached to a pyrrolidine ring, which is further connected to an ethanone group
Vorbereitungsmethoden
The synthesis of 1-(3-Hydrazinylpyrrolidin-1-yl)ethanone typically involves multiple steps. One common method includes the reaction of pyrrolidine with hydrazine under controlled conditions to form the hydrazinyl derivative. This intermediate is then reacted with ethanone or its derivatives to yield the final product. Industrial production methods may involve optimized reaction conditions, such as specific temperatures, pressures, and catalysts, to maximize yield and purity.
Analyse Chemischer Reaktionen
1-(3-Hydrazinylpyrrolidin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form corresponding azides or other nitrogen-containing compounds.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The ethanone group can undergo nucleophilic substitution reactions, leading to the formation of various substituted products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(3-Hydrazinylpyrrolidin-1-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(3-Hydrazinylpyrrolidin-1-yl)ethanone involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzymes or other proteins. The pyrrolidine ring may enhance the compound’s binding affinity and specificity for certain targets, while the ethanone group can participate in additional chemical interactions.
Vergleich Mit ähnlichen Verbindungen
1-(3-Hydrazinylpyrrolidin-1-yl)ethanone can be compared with other similar compounds, such as:
1-(3-Pyrrolidin-1-ylphenyl)ethanone: This compound has a phenyl group instead of a hydrazine group, leading to different chemical properties and applications.
1-(Pyrrolidin-1-yl)ethanone: Lacks the hydrazine group, resulting in reduced reactivity and different biological activity.
1-(3-Pyridinyl)ethanone:
The uniqueness of this compound lies in its combination of the hydrazine group with the pyrrolidine and ethanone moieties, providing a versatile platform for various chemical and biological applications.
Eigenschaften
Molekularformel |
C6H13N3O |
|---|---|
Molekulargewicht |
143.19 g/mol |
IUPAC-Name |
1-(3-hydrazinylpyrrolidin-1-yl)ethanone |
InChI |
InChI=1S/C6H13N3O/c1-5(10)9-3-2-6(4-9)8-7/h6,8H,2-4,7H2,1H3 |
InChI-Schlüssel |
ZFPPIUTUANQLNP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N1CCC(C1)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


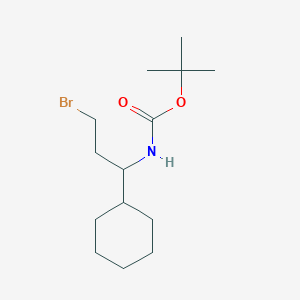
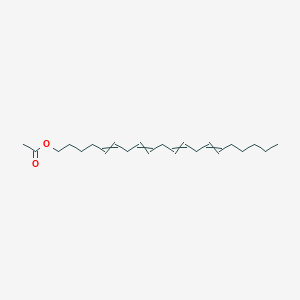

![5-(5-Methyl-4-morpholin-4-ylthieno[2,3-d]pyrimidin-2-yl)pyrimidin-2-amine](/img/structure/B13881051.png)
![2-[3-[Tert-butyl(dimethyl)silyl]oxyphenoxy]ethylboronic acid](/img/structure/B13881058.png)
![Ethyl 2-[4-(5-bromopyrimidin-2-yl)oxyphenoxy]propanoate](/img/structure/B13881064.png)
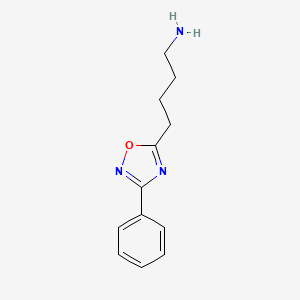
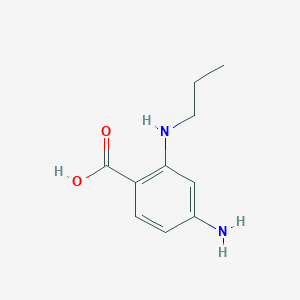
![tert-butyl N-[2-(3-methylphenyl)ethyl]carbamate](/img/structure/B13881092.png)
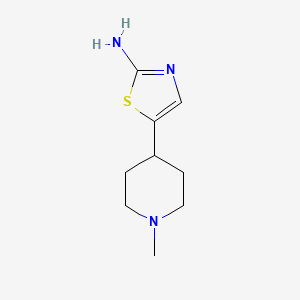

![tert-butyl N-[1-(cyclobutylamino)-1-oxopropan-2-yl]carbamate](/img/structure/B13881122.png)
![tert-butyl N-[6-(1,2,4-triazol-1-yl)pyridin-3-yl]carbamate](/img/structure/B13881128.png)
![N-methyl-1-[1-(2-methylpropyl)piperidin-2-yl]methanamine](/img/structure/B13881129.png)
